Cas no 175714-52-0 (2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid)

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid is a bicyclic organic compound featuring a benzazepine core with a carboxylic acid functional group at the 7-position. This structure serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of central nervous system (CNS) targeting compounds. Its rigid benzazepine scaffold provides a stable framework for further derivatization, while the carboxylic acid group enables versatile reactivity for amide or ester formation. The compound’s potential applications include the synthesis of dopamine receptor modulators or other neuroactive agents. Its well-defined chemical properties and synthetic utility make it a preferred choice for medicinal chemistry research and drug discovery programs.
2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid structure
175714-52-0 structure
商品名:2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid
CAS番号:175714-52-0
MF:C11H13NO2
メガワット:191.226423025131
CID:2952048
PubChem ID:19381931

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,3,4,5-四氢-1H-苯并[D]氮杂环庚烷-7-甲酸
    • 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carboxylic acid
    • 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid
    • インチ: 1S/C11H13NO2/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2,(H,13,14)
    • InChIKey: UQPHUXVOGUKWCJ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC2CCNCCC=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 191.094628657 g/mol
  • どういたいしつりょう: 191.094628657 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • ぶんしりょう: 191.23
  • トポロジー分子極性表面積: 49.3

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-153713-0.1g
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
0.1g
$1685.0 2023-06-05
Enamine
EN300-153713-2.5g
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
2.5g
$3752.0 2023-06-05
Enamine
EN300-153713-5.0g
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
5g
$5553.0 2023-06-05
Enamine
EN300-153713-10.0g
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
10g
$8234.0 2023-06-05
Enamine
EN300-153713-1000mg
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
1000mg
$1915.0 2023-09-26
Enamine
EN300-153713-100mg
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
100mg
$1685.0 2023-09-26
Enamine
EN300-153713-0.5g
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
0.5g
$1838.0 2023-06-05
Enamine
EN300-153713-1.0g
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
1g
$1915.0 2023-06-05
Enamine
EN300-153713-5000mg
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
5000mg
$5553.0 2023-09-26
Enamine
EN300-153713-500mg
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid
175714-52-0
500mg
$1838.0 2023-09-26

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid 関連文献

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acidに関する追加情報

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid: A Comprehensive Overview

2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid, with the CAS Registry Number 175714-52-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzazepines, which are bicyclic structures consisting of a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of the carboxylic acid group at the 7-position introduces unique chemical and biological properties that have been extensively studied in recent years.

The structural features of 2,3,4,5-tetrahydro-1H-3-benzazepine make it a versatile molecule for various applications. The tetrahydro substitution pattern suggests a partially saturated nitrogen-containing ring system, which can influence the compound's stability and reactivity. Recent studies have highlighted its potential as a precursor for more complex molecules or as an intermediate in drug discovery processes.

In terms of synthesis, researchers have employed diverse methodologies to construct this compound. One notable approach involves the use of palladium-catalyzed coupling reactions to assemble the benzazepine framework. These methods not only enhance the efficiency of synthesis but also allow for precise control over the stereochemistry of the product. The incorporation of the carboxylic acid group has been achieved through various functional group transformations, including oxidation and hydrolysis reactions.

The biological activity of 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid has been a focal point in recent investigations. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, this compound has shown promise in targeting neurodegenerative diseases by interacting with specific receptors involved in neuronal protection.

Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying its bioactivity. Molecular docking studies have revealed that the carboxylic acid group plays a critical role in binding to target proteins, suggesting its importance in drug design strategies. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of this compound, which is essential for understanding its reactivity and selectivity.

In conclusion, 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid represents a valuable molecule with diverse applications in both chemical synthesis and pharmacological research. Its unique structural features and promising biological properties make it a subject of continued interest for scientists across multiple disciplines.

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